2-Furfuryl-5-methylfuran

Description

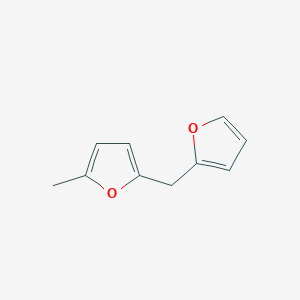

Structure

3D Structure

Properties

CAS No. |

13678-51-8 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-(furan-2-ylmethyl)-5-methylfuran |

InChI |

InChI=1S/C10H10O2/c1-8-4-5-10(12-8)7-9-3-2-6-11-9/h2-6H,7H2,1H3 |

InChI Key |

LWHDEDPRANCGFI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)CC2=CC=CO2 |

Canonical SMILES |

CC1=CC=C(O1)CC2=CC=CO2 |

Other CAS No. |

13678-51-8 |

Synonyms |

2-Furfuryl-5-methylfuran |

Origin of Product |

United States |

Mechanistic Elucidation of 2 Furfuryl 5 Methylfuran Formation and Transformations

Kinetic Modeling and Identification of Rate-Determining Steps

Apparent Activation Energy Determinationrsc.org

The apparent activation energy (Ea) is a critical parameter that quantifies the minimum energy required for a chemical reaction to occur. Direct experimental determination of the apparent activation energy for the specific formation of 2-Furfuryl-5-methylfuran is not extensively documented in publicly available literature. However, valuable insights can be drawn from kinetic studies of the formation of its key precursor, 2-methylfuran (B129897), and other related furanic compounds.

The synthesis of 2-methylfuran from biomass-derived furfural (B47365) is a two-step process: the hydrogenation of furfural to furfuryl alcohol, followed by the selective hydrodeoxygenation of furfuryl alcohol to 2-methylfuran. researchgate.net The activation energy for the hydrodeoxygenation of furfuryl alcohol to yield 2-MF is suggested to be higher than that required for the competing reaction of furan (B31954) ring hydrogenation, which produces tetrahydrofurfuryl alcohol. researchgate.net This indicates that higher temperatures favor the formation of 2-methylfuran. researchgate.net

Kinetic studies on related reactions provide a comparative basis for estimating the energetic demands of furanic transformations. For instance, the apparent activation energy for the formation of furfuryl alcohol from furfural can vary significantly depending on the catalyst used. bham.ac.uk

| Reaction | Catalyst | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Furfural Hydrogenation to 2-Methylfuran | Ni/BC | 24.39 | mdpi.com |

| Furfural to Furfuryl Alcohol | Pt NPs (1.5 nm) | 107 | bham.ac.uk |

| Furfural to Furfuryl Alcohol | Pt NPs (5.0 nm) | 12 | bham.ac.uk |

| Furfural to Furan | Pt NPs | ~60 | bham.ac.uk |

Note: The reference number rsc.org in the section heading was provided in the prompt and could not be specifically sourced. The data presented is from available scientific literature.

Factors Influencing Reaction Rates and Selectivity

The rate and selectivity of this compound formation are governed by several interconnected factors, primarily related to the catalyst and reaction conditions. Insights are largely extrapolated from studies on the synthesis of 2-methylfuran and other hydroxyalkylation/alkylation reactions involving furan compounds. researchgate.net

Catalyst Properties: The choice of catalyst is paramount. For the precursor step of converting furfuryl alcohol to 2-methylfuran, various catalytic systems have been explored.

Metal Type: Both noble metals (e.g., Pd, Ru) and non-noble metals (e.g., Co, Ni, Cu, Fe) are effective. rsc.orgumn.edu Bimetallic catalysts, such as Ni-Cu or Ni-Fe, often exhibit superior performance due to synergistic effects. researchgate.net For instance, the addition of Ni to a Cu/ZSM-5 catalyst was found to increase the conversion of furfural. researchgate.net

Catalyst Support: The support material (e.g., TiO2, activated carbon, zeolites) influences the dispersion of the active metal and can possess acidic or basic sites that participate in the reaction. researchgate.netrsc.org

Catalyst Structure: The specific atomic arrangement of the catalyst surface plays a critical role. Density functional theory and microkinetic modeling have shown that on nickel catalysts, different sites favor different reaction pathways. Terrace sites tend to promote the hydrogenation of the furan ring to form tetrahydrofurfuryl alcohol, while corner sites favor the C-OH bond cleavage required to produce 2-methylfuran. nih.gov

Reaction Conditions:

Temperature: Reaction temperature is a key determinant of selectivity. Higher temperatures generally favor the desired hydrodeoxygenation of furfuryl alcohol to 2-methylfuran over the hydrogenation of the furan ring. researchgate.netumn.edu

Hydrogen Source and Pressure: The reaction can be performed using molecular hydrogen (H2) or through catalytic transfer hydrogenation, where a donor molecule like isopropanol (B130326) provides the hydrogen. researchgate.net The pressure of the hydrogen atmosphere also impacts the reaction rate and product distribution. researchgate.net

Solvent: The solvent can influence catalyst activity and selectivity. Polar solvents have been shown to be more efficient than non-polar solvents in some furan hydrogenation systems.

Additives: The introduction of small quantities of additives can suppress side reactions. For example, hydroquinone (B1673460) has been used to effectively mitigate the polymerization of furfural and furfuryl alcohol, thereby increasing the yield of 2-methylfuran. umn.edu

| Catalyst | Hydrogen Source | Temperature (°C) | Pressure | Key Finding | Reference |

|---|---|---|---|---|---|

| Co/CoOx | H₂ | 170 | 2 MPa | Achieved a 73% yield of 2-MF with hydroquinone additive. | researchgate.net |

| 2Ni-6Cu/ZSM-5 | H₂ | 220 | Not specified | Resulted in a 78.8 wt% yield of 2-MF. | researchgate.net |

| Ru/NiFe₂O₄ | 2-propanol | 180 | 2.1 MPa N₂ | High furfural conversion (>97%) and 83% yield of 2-MF. | researchgate.net |

| 5% Ir/C | H₂ | Not specified | 100 psig | Total furfural conversion with up to 95% selectivity for 2-MF. | researchgate.net |

| Pd/TiO₂ | H₂ | Room Temp | 1-3 bar | Effective for selective hydrogenation of furfuryl alcohol to 2-MF. | rsc.org |

| Mg/Fe/O | Methanol | 300-400 | Not specified | Quantitative furfural conversion with an 83% yield of 2-MF. | researchgate.net |

Applications and Functionalization of 2 Furfuryl 5 Methylfuran in Value Added Chemical Synthesis

Development as a Precursor for Advanced Organic Compounds

The unique structure of 2-Furfuryl-5-methylfuran, featuring two furan (B31954) rings, makes it a versatile starting point for synthesizing more complex molecules. Its strategic development as a chemical precursor is an active area of research, focusing on building larger molecular frameworks and introducing diverse functionalities.

While traditional polymerization of this compound is not extensively documented, its formation and related reactions represent a form of controlled oligomerization critical to producing larger, value-added molecules. The synthesis of compounds like this compound often involves the acid-catalyzed reaction of simpler furans, such as 2-methylfuran (B129897) (2-MF), with aldehydes or other furans. This process of linking furan units is a foundational step toward creating oligomeric structures.

Research has shown that under acidic conditions, 2-methylfuran can undergo cationic oligomerization to yield tetrameric products like 2,4,4-tris(5′-methyl-2′-furyl)-1-pentanol. oup.com Similarly, the reaction of furfuryl alcohol over tungsten oxide catalysts can lead to the formation of various dimers and trimers, including 2-(2-furylmethyl)-5-methylfuran and 2,5-difurfurylfuran, demonstrating the propensity of these molecules to form larger assemblies. lookchem.com

Furthermore, the broader family of furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are extensively studied for creating bio-based polyesters and other polymers. rsc.orgacs.orgnih.govnih.gov These studies, often employing enzymatic polymerization, highlight the potential of the furan moiety as a rigid building block in sustainable polymer chemistry, paving the way for future research into polymers derived from more complex furan structures like this compound. rsc.orgnih.gov

This compound is part of a larger class of furanic compounds that are considered versatile platform molecules for the chemical industry. nih.govrsc.orgtue.nl The reactivity of the furan ring allows for a wide range of chemical transformations, enabling the synthesis of specialized building blocks.

One key derivatization strategy is the hydroxyalkylation/alkylation (HAA) reaction, where 2-methylfuran is reacted with various aldehydes and ketones. nih.govmdpi.com This reaction effectively couples smaller molecules to create larger, more functionalized structures. For instance:

Reaction with furfural (B47365) produces C15 intermediates like 5,5′-(furan-2-ylmethylene)bis(2-methylfuran). mdpi.com

Reaction with butanal yields C13 products such as 2,2′-butylidenebis[5-methylfuran]. nih.govacs.org

Reaction with cyclohexanone (B45756) results in high-density C16 precursors like 5,5′-(cyclohexane-1,1-diyl)bis(2-methylfuran). bohrium.comnih.govrsc.org

These HAA products are not only fuel precursors but also represent unique chemical scaffolds. Their subsequent modification, through reactions like hydrogenation, oxidation, or ring-opening, can lead to a diverse array of diols, diacids, and other functional chemicals, expanding their utility beyond the energy sector. nih.govtue.nl Additionally, 2-methylfuran itself can be derivatized through Friedel-Crafts acylation and subsequent reactions to produce compounds like 5-acetyl-2-furfuryl acetate (B1210297) and 5-hydroxymethyl-2-vinylfuran, further demonstrating the adaptability of furanic platforms in organic synthesis. nih.govresearchgate.net

Role in the Synthesis of Sustainable Fuels and Fuel Additives

The global effort to reduce reliance on fossil fuels has intensified research into biofuels derived from non-edible lignocellulosic biomass. Furanic compounds, including this compound and its precursors, are central to this effort due to their potential to be upgraded into high-performance, liquid transportation fuels. mdpi.comresearchgate.netresearchgate.net

A highly promising route for producing renewable diesel and jet fuel involves the C-C coupling of biomass-derived molecules like 2-methylfuran (2-MF) to synthesize long-chain hydrocarbon precursors. nih.govnih.gov The hydroxyalkylation/alkylation (HAA) reaction is a cornerstone of this strategy, enabling the synthesis of large oxygenated intermediates that can then be hydrodeoxygenated to produce alkanes in the desired fuel range. rsc.orgresearchgate.netnih.gov

Key research findings demonstrate the effectiveness of this pathway:

The cross-condensation reaction of 2-MF and 5-methylfurfural (B50972) (5-MF) using a fibrous nano-silica supported catalyst yielded a C16 fuel precursor, 2,2′,2″-methylidenetris[5-methylfuran], with a high yield of 95%. researchgate.net

Reacting 2-MF with cyclohexanone over a solid acid resin catalyst produced the C16 precursor 5,5′-(cyclohexane-1,1-diyl)bis(2-methylfuran) with a 98% yield. Subsequent hydrodeoxygenation of this product resulted in a biofuel with a density of 0.83 g/mL. nih.govrsc.org

The HAA reaction of 2-MF with furfural can produce C15 fuel precursors with yields up to 94.6%. mdpi.com These precursors can be further processed into C15 hydrocarbons suitable for diesel fuel. nih.gov

Using butanal as the carbonyl source, HAA with 2-MF has been shown to produce C13 biodiesel precursors with yields as high as 86% over an ITQ-2 catalyst. nih.govmdpi.com

These reactions are typically catalyzed by solid acids like Nafion resins, zeolites, or acidic ion-exchange resins, which offer advantages in terms of reusability and process efficiency. mdpi.comacs.orgnih.gov

| Carbonyl Compound | Product (Fuel Precursor) | Carbon No. | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexanone | 5,5′-(cyclohexane-1,1-diyl)bis(2-methylfuran) | C16 | SR150 Resin | 60 | 2 | 93 | rsc.org |

| 5-Methylfurfural | 2,2′,2″-methylidenetris[5-methylfuran] | C16 | FNS-ILHPW | 60 | - | 95 | researchgate.net |

| Furfural | 5,5′-(furan-2-ylmethylene)bis(2-methylfuran) | C15 | Sulfuric Acid | - | - | 94.6 | mdpi.com |

| Butanal | 2,2′-butylidenebis[5-methylfuran] | C13 | ITQ-2 | 50 | 8 | 86 | nih.govmdpi.com |

The development of furan-based fuels is an integral part of the broader strategy for creating sustainable and renewable energy systems. These biofuels offer a pathway to reduce greenhouse gas emissions and the environmental impact of the transportation sector. acs.org Furanic compounds like 2-methylfuran possess attractive fuel properties, including higher energy density and octane (B31449) numbers compared to ethanol, making them suitable as gasoline alternatives or additives. mdpi.comuned.ac.cr

The conversion of non-edible lignocellulosic biomass into furanic platform molecules and subsequently into high-density liquid fuels for aviation and diesel applications represents a significant advancement in renewable energy. nih.govrsc.org This approach avoids the food-versus-fuel debate and utilizes abundant, sustainable feedstocks. researchgate.netrsc.org The production of these advanced biofuels contributes to the diversification of the energy supply and enhances energy security by reducing dependence on finite fossil resources. acs.orgresearchgate.net Furthermore, the use of furan-based compounds as oxygenate additives can improve combustion efficiency and lower harmful emissions from conventional engines, providing an immediate benefit within existing infrastructure. acs.orguned.ac.crresearchgate.net

Analytical Techniques for the Characterization and Quantification of 2 Furfuryl 5 Methylfuran

Chromatographic Separation Methods

Chromatography is the cornerstone for isolating 2-furfuryl-5-methylfuran from complex sample matrices prior to its detection and quantification. The choice between gas and liquid chromatography is largely dependent on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography is a widely employed technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the compound's partitioning between a stationary phase within a capillary column and a mobile gaseous phase.

Sample Introduction: Due to the volatile nature of many furanic compounds, headspace (HS) sampling and solid-phase microextraction (SPME) are common sample introduction techniques. restek.comnih.gov HS-SPME, in particular, has demonstrated high sensitivity for the quantification of furan (B31954) and its derivatives at low concentration levels in samples such as baby food. restek.com For instance, a headspace-solid phase microextraction (HS-SPME) method coupled to gas chromatography-mass spectrometry (GC-MS) has been developed for the determination of 2-furfural and 5-methylfurfural (B50972) in vinegar, utilizing a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber. nih.gov

Columns and Conditions: The choice of the GC column is critical for achieving adequate separation of this compound from other structurally similar furan derivatives and isomers. A variety of capillary columns with different polarities have been utilized. For example, an HP-5MS column has been successfully used to separate furan and ten of its derivatives within 9.5 minutes. mdpi.comnih.gov This column was also effective in resolving isomers such as 2-methylfuran (B129897) and 3-methylfuran, as well as 2,3-dimethylfuran (B88355) and 2,5-dimethylfuran (B142691). mdpi.comnih.govnih.gov Other columns used for the analysis of furanic compounds include the HP-PLOT Q and BPX-volatiles columns. mdpi.com The temperature program of the GC oven is optimized to ensure good resolution and peak shape.

Detection Systems:

Mass Spectrometry (MS): This is the most common detector coupled with GC for the analysis of this compound, providing both high sensitivity and structural information for unambiguous identification.

Flame Ionization Detection (FID): GC-FID can also be used for quantification, especially when reference standards are available. A method for the simultaneous determination of furan, 2-methylfuran, and 2-pentylfuran (B1212448) in fruit juices has been developed using HS-SPME followed by GC-FID. sigmaaldrich.com

Table 1: Examples of GC Columns and Conditions for Furan Derivative Analysis

| Column | Dimensions | Application | Reference(s) |

| HP-5MS | 30 m × 0.25 mm, 0.25 µm | Separation of furan and 10 derivatives | mdpi.comnih.gov |

| HP-PLOT Q | 15 m × 0.32 mm, 20 µm | Analysis of furan and its derivatives | mdpi.com |

| BPX-volatiles | 60 m × 0.25 mm, 1.4 µm | Analysis of volatile furan compounds | mdpi.com |

| CP-Wax 52 CB | 60 m × 0.25 mm, 0.25 µm | Analysis of furan derivatives in baby food | nih.gov |

Liquid Chromatography (LC) Techniques

While GC is more common for volatile furan derivatives, high-performance liquid chromatography (HPLC) offers an alternative for the analysis of less volatile or thermally labile furanic compounds.

Separation Principle: HPLC separates compounds based on their distribution between a stationary phase packed in a column and a liquid mobile phase. For furanic compounds, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. lcms.cz

Applications: HPLC has been successfully applied to the quantitative analysis of various furanic compounds in different matrices. For instance, an HPLC method has been established for the determination of five types of furanic compounds, including 5-hydroxymethyl-2-furaldehyde (5HMF), furfuryl alcohol (2FOL), 2-furaldehyde (2FAL), 2-acetylfuran (B1664036) (2ACF), and 5-methyl-2-furaldehyde (5MEF), in transformer insulation oil in accordance with ASTM D 5837-15. lcms.cz This demonstrates the utility of HPLC for the analysis of a range of furan derivatives, which would be applicable to this compound as well. A study on commercial coffee also utilized HPLC for the analysis of non-volatile flavor profiles, including chlorogenic acid. mdpi.com

Detection Systems: The most common detector for the HPLC analysis of furanic compounds is the photodiode array (PDA) or UV-Vis detector, as the furan ring exhibits strong ultraviolet absorbance.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly selective and sensitive tool for the identification and quantification of this compound.

GC-MS/MS for Trace Analysis

For the analysis of trace levels of this compound, tandem mass spectrometry (GC-MS/MS) is often the method of choice. This technique significantly enhances selectivity and sensitivity by reducing chemical noise from the sample matrix.

Principle of MS/MS: In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), results in a very low background signal and high specificity.

Applications and Sensitivity: A GC-MS/MS method with MRM mode has been developed for the simultaneous analysis of furan and ten of its derivatives in various food commodities. mdpi.comnih.gov This method demonstrated excellent sensitivity, with limits of quantitation (LOQ) ranging from 0.003 to 0.675 ng/g in different food matrices. nih.gov The method validation showed good recoveries (76–117%) and precision, establishing it as a reliable tool for trace analysis. nih.gov Another study also developed an analytical method for furan and its derivatives in commercial foods using HS-SPME-Arrow coupled with GC-MS/MS, with LOQs ranging from 0.003 to 3.571 ng/g. acs.org

Table 2: Performance of a GC-MS/MS Method for Furan Derivatives in Food

| Parameter | Range | Reference(s) |

| Limit of Quantitation (LOQ) | 0.003–0.675 ng/g | nih.gov |

| Recovery | 76–117% | nih.gov |

| Intra-day Variability (RSD%) | 1–16% | nih.gov |

| Inter-day Variability (RSD%) | 4–20% | nih.gov |

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and thus confirm its structure. This is particularly useful for the unambiguous identification of unknown compounds or for distinguishing between isobaric interferences.

Principle and Application: HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can measure mass-to-charge ratios with very high precision. An LC-Orbitrap-HRMS method has been developed for the identification of traces of furan fatty acid-containing triacylglycerols. nih.govresearchgate.net Although this study focused on different furan-containing molecules, it highlights the capability of HRMS to provide structural confirmation of compounds containing a furan moiety. The accurate mass data allows for the calculation of the elemental formula, which is a powerful tool for structural elucidation. nih.govresearchgate.net

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural characterization of this compound. These methods provide detailed information about the molecule's framework and functional groups.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The NIST WebBook provides the mass spectrum for this compound, which is crucial for its identification in GC-MS analysis. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of organic molecules. While specific NMR data for this compound is not readily available in the provided search results, data for structurally similar compounds like (5-methyl-2-furyl)methanol and 2-methylfuran can provide insights into the expected chemical shifts and coupling constants for the protons and carbons in the furan rings, the methyl group, and the methylene (B1212753) bridge. chemicalbook.comchemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the furan rings and the methyl group, as well as C-O-C stretching vibrations of the furan ether linkages. IR spectra are available for related compounds like 2-methylfuran and 5-methyl-2-furancarboxaldehyde. chemicalbook.comnist.gov

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound, providing precise information about the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the protons on the two furan rings, the methylene bridge protons, and the methyl group protons. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of these signals provide a detailed map of the molecular structure.

Based on the analysis of related furan derivatives, the expected ¹H NMR spectral data for this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) can be predicted. The protons on the furan rings typically appear in the aromatic region of the spectrum. The methyl protons will be observed as a singlet in the upfield region, and the methylene bridge protons will also produce a singlet.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Furan ring protons | 5.8 - 7.3 | d, dd, t | ~0.8 - 3.4 |

| Methylene protons (-CH₂-) | ~3.9 | s | N/A |

| Methyl protons (-CH₃) | ~2.2 | s | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., whether they are part of a furan ring, a methylene bridge, or a methyl group).

The furan ring carbons are expected to resonate in the downfield region of the spectrum, typically between 105 and 155 ppm. The carbon of the methylene bridge will appear at a characteristic chemical shift, and the methyl carbon will be found in the upfield region of the spectrum.

| Carbon Assignment | Observed Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| C (Quaternary furan carbons) | 152.9 |

| C (Quaternary furan carbons) | 150.5 |

| C (Quaternary furan carbons) | 148.9 |

| CH (Furan carbons) | 110.3 |

| CH (Furan carbons) | 107.2 |

| CH (Furan carbons) | 106.5 |

| CH (Furan carbons) | 106.1 |

| Methylene carbon (-CH₂-) | 38.5 |

| Methyl carbon (-CH₃) | 13.6 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretches from the furan rings are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

C=C stretching vibrations: The double bonds within the furan rings will give rise to characteristic absorption bands in the region of 1500-1650 cm⁻¹.

C-O-C stretching vibrations: The ether linkage within the furan rings will produce strong, characteristic bands, typically in the 1000-1300 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending vibrations for the furan ring C-H bonds, as well as bending vibrations for the methyl and methylene groups, will be present in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Furan Rings |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂- and -CH₃ |

| C=C Stretch | 1650 - 1500 | Furan Rings |

| C-O-C Asymmetric Stretch | 1280 - 1200 | Furan Rings |

| C-O-C Symmetric Stretch | 1100 - 1000 | Furan Rings |

| C-H Out-of-Plane Bend | 900 - 675 | Furan Rings |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the furan rings and the C=C double bond stretches, which typically give rise to strong Raman scattering signals. The symmetric C-O-C stretching vibration within the furan rings is also expected to be a prominent feature in the Raman spectrum.

Future Research Trajectories and Interdisciplinary Perspectives for 2 Furfuryl 5 Methylfuran

Exploration of Novel Sustainable Synthesis Routes from Diverse Biomass Sources

The synthesis of 2-Furfuryl-5-methylfuran is intrinsically linked to the valorization of lignocellulosic biomass, the most abundant and sustainable source of organic carbon. rsc.org This C15 compound is produced via a carbon-carbon coupling reaction, specifically the hydroxyalkylation/alkylation (HAA), of two key biomass-derived platform molecules: furfural (B47365) and 2-methylfuran (B129897). rsc.org The exploration of sustainable synthesis routes, therefore, focuses on the entire value chain, from raw biomass to the final product.

The final condensation step to form this compound is heavily reliant on catalyst performance. A variety of solid acid catalysts have been investigated to facilitate the HAA reaction. These catalysts are favored for their ease of separation and potential for reuse, aligning with green chemistry principles. Notable research findings include the use of Nafion resins, which have shown high activity and stability for this conversion. rsc.org Another innovative approach involves creating cost-effective solid acid catalysts from lignosulfonate (LF), a waste product from the paper industry. rsc.org These LF-derived resins have demonstrated superior performance compared to commercial resins like Amberlyst-15. mdpi.com

| Catalyst | Precursors | Yield of this compound (%) | Source(s) |

| Sulfuric Acid | 2-Methylfuran, Furfural | 94.6 | mdpi.com |

| Formic Acid | 2-Methylfuran, Furfural | 88.9 | mdpi.com |

| Lignosulfonate (LF) Resin | 2-Methylfuran, Furfural | 89 | mdpi.com |

| Nafion-212 Resin | 2-Methylfuran, Furfural | Not specified, noted for superior activity | rsc.org |

Integration within Biorefinery Frameworks for Circular Economy Initiatives

The production of this compound is a prime example of a process that can be seamlessly integrated into a multi-product biorefinery. In such a framework, lignocellulosic biomass is fractionated into its main components (cellulose, hemicellulose, and lignin), and each stream is catalytically converted into a portfolio of value-added products. The synthesis of this compound holistically utilizes both the C5 sugars (from hemicellulose to make furfural and subsequently 2-methylfuran) and potentially C6 sugars (from cellulose (B213188) to make other furanics), embodying the core principle of a biorefinery to maximize resource utilization. researchgate.net

This compound is particularly significant as a C15 biofuel precursor, positioning it as a key intermediate for the production of sustainable transportation fuels. rsc.org Following its synthesis, the this compound molecule can undergo hydrodeoxygenation to produce long-chain alkanes suitable for blending into diesel and sustainable aviation fuel (SAF). rsc.orgrsc.org This pathway addresses the critical need for renewable, high-density liquid fuels and offers a low-carbon alternative to conventional fossil fuels. rsc.org

Integrating this process within a circular economy framework involves several key aspects. Firstly, it transforms low-value biomass waste into high-value chemicals and fuels. rsc.org Secondly, there is potential to use byproducts from one stage of the process as inputs for another. For instance, biochar produced during biomass pyrolysis can be activated and used as a catalyst support, promoting circularity. bham.ac.uk The development of catalysts from biomass components, such as the aforementioned lignosulfonate resins, further closes the loop. rsc.org By avoiding competition with food crops and utilizing waste streams, the production of this compound contributes to a more sustainable and circular bioeconomy. researchgate.net

Advanced Computational Design of Catalysts for Targeted Synthesis

Advancements in computational chemistry are providing powerful tools for the rational design of catalysts with enhanced activity, selectivity, and stability. While specific computational studies on catalysts for the HAA reaction to form this compound are an emerging field, extensive research on the catalytic upgrading of its precursors demonstrates the potential of these methods. Techniques like Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms at the molecular level.

For the synthesis of the 2-methylfuran precursor from furfural, DFT calculations have been used to understand how the introduction of different metals into a catalyst's structure influences its performance. For example, studies have shown that adding copper (Cu) species can regulate the activity and selectivity of cobalt catalysts by modifying electronic properties and reaction energy barriers. nih.gov Computational models can identify the rate-determining steps in a reaction pathway, such as the cleavage of a C-O bond, and correlate this with specific catalyst surface properties. nih.govacs.org

This knowledge allows for the in silico screening of new catalyst compositions and structures before undertaking extensive experimental work. Future research will likely apply these computational tools to the HAA reaction itself. Advanced modeling can be used to:

Design acid catalysts with optimal acid strength and site distribution for maximizing the yield of this compound.

Simulate the interaction between the furanic reactants and the catalyst surface to understand adsorption and activation mechanisms.

Predict and mitigate catalyst deactivation pathways, such as coking or carbon deposition, which is a significant challenge in continuous flow operations. rsc.org

By integrating computational design with experimental synthesis and testing, researchers can accelerate the development of next-generation catalysts for the highly selective and efficient production of this compound.

Investigation of its Chemical Behavior in Complex Matrices (e.g., Maillard reaction contexts)

The Maillard reaction is a highly complex network of non-enzymatic browning reactions that occur between amino acids and reducing sugars during the thermal processing of food. nih.gov This reaction is responsible for the generation of a vast array of compounds that contribute to the flavor, aroma, and color of cooked foods. agriculturejournals.cz Among the many products are furan (B31954) and its derivatives. nih.govdigitellinc.com

The precursors of this compound—namely furfural and 2-methylfuran—are known to be formed under Maillard reaction conditions. researchgate.net

Furfural can be formed through the dehydration of pentose (B10789219) sugars or the degradation of hexose (B10828440) sugars. nih.govagriculturejournals.cz

2-Methylfuran formation is often linked to the presence of specific amino acids, such as alanine (B10760859) and threonine, which can react with sugar fragmentation products. nih.govresearchgate.net

Given that both necessary precursors can be generated in situ during thermal processing, it is plausible that this compound could also be formed within these complex food matrices. The acidic conditions and elevated temperatures characteristic of many cooking processes could potentially catalyze the HAA reaction between the newly formed furfural and 2-methylfuran.

However, the chemical environment of a food matrix is incredibly complex, with numerous competing reactions occurring simultaneously. The investigation into the formation of this compound in this context is a key area for future research. This would involve heating model systems containing relevant sugars (e.g., xylose, glucose) and amino acids (e.g., alanine, threonine) and analyzing the volatile and non-volatile products using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govdigitellinc.com Understanding the formation pathways and kinetics of this compound in food would provide deeper insights into the chemistry of the Maillard reaction and the potential presence of such complex furans in the human diet.

Q & A

Q. What are the recommended analytical methods for detecting 2-Furfuryl-5-methylfuran in complex matrices such as food or environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying this compound in volatile-rich matrices like coffee or thermally processed foods. For example, in roasted coffee beans, its concentration was measured using GC-MS with peak integration, showing a direct correlation with roasting intensity (light roast: ~3.96 million arbitrary units, medium: ~8.92 million, dark: ~64.8 million) . Calibration curves using internal standards (e.g., 2-heptylfuran) are critical for minimizing matrix interference.

Q. How can researchers ensure accurate nomenclature and structural identification of this compound across databases?

The compound is listed under multiple synonyms, including 5-Methyl-2-furfurylfuran and Furan, 2-(2-furanylmethyl)-5-methyl-. Cross-referencing CAS Registry Numbers (if available) and using IUPAC naming tools (e.g., PubChem’s chemical structure validation) can resolve ambiguities. Structural confirmation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is advised for novel syntheses .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, related furan derivatives (e.g., 5-methyl furfural) require precautions due to potential irritancy and flammability. Use fume hoods for volatile handling, wear nitrile gloves, and store the compound in airtight containers away from oxidizers. Safety data sheets (SDS) for structurally similar substances should guide risk assessments .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal degradation kinetics of this compound in food systems?

Controlled heating studies (e.g., in model systems like sucrose or cellulose) coupled with time-resolved GC-MS can elucidate degradation pathways. For example, in coffee roasting, the compound’s concentration increases exponentially with temperature, suggesting Maillard reaction intermediates as precursors. Kinetic parameters (e.g., activation energy) should be derived using Arrhenius plots under isothermal conditions .

Q. What strategies address contradictions in reported bioactivity data for furan derivatives like this compound?

Discrepancies often arise from variations in purity, assay conditions, or cell lines. Standardize testing using certified reference materials and replicate studies across independent labs. The European Food Safety Authority (EFSA) employs a tiered approach for flavoring agents, prioritizing in vitro genotoxicity assays followed by in vivo studies if structural alerts (e.g., α,β-unsaturated moieties) are present .

Q. How can computational modeling predict the environmental fate of this compound?

Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Molecular dynamics simulations can model interactions with soil organic matter or aqueous solubility. Experimental validation via OECD 301B ready biodegradability tests is recommended .

Q. What advanced techniques resolve isomeric impurities in synthesized this compound?

Chiral chromatography (e.g., HPLC with cyclodextrin columns) or 2D NMR (e.g., HSQC, COSY) can differentiate isomers. For example, regioselective synthesis via Friedel-Crafts alkylation of furan derivatives may yield positional isomers requiring spectral deconvolution .

Methodological Considerations

Q. How should researchers optimize synthetic routes for this compound to improve yield and scalability?

Catalytic methods using solid acids (e.g., zeolites) or ionic liquids can enhance selectivity over traditional acid-catalyzed routes. A reported pathway involves furfuryl alcohol and methylfuran coupling via microwave-assisted catalysis, achieving >80% yield at 150°C in 2 hours .

Q. What statistical approaches are suitable for correlating this compound concentrations with sensory attributes in food chemistry?

Multivariate analysis (e.g., partial least squares regression) links GC-MS data with sensory panels. In coffee studies, its concentration correlates with "roasty" and "caramel-like" notes, requiring ANOVA to validate significance across replicates .

Q. How can systematic literature reviews (SLRs) mitigate biases in toxicological assessments of this compound?

Follow EFSA’s protocol: Define search strings (e.g., 5-hydroxymethylfurfural OR HMF for analogues), screen databases (PubMed, Web of Science), and apply inclusion/exclusion criteria. Use tools like ROBIS to evaluate study quality and GRADE for evidence synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.